3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide is a chemical compound with a complex structure that includes two chlorinated pyridine rings and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of pyridine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The intermediate products are then subjected to further reactions, including amide formation and methylation, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylpyridine
- 3,5-dichloropyridine
- N-methylpyridine-2-carboxamide
Uniqueness
3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorinated and methylated pyridine rings.
Properties
IUPAC Name |
3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-6-16-10(8)7-17-13(19)12-9(14)4-5-11(15)18-12/h2-6H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNJRTUQQFENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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